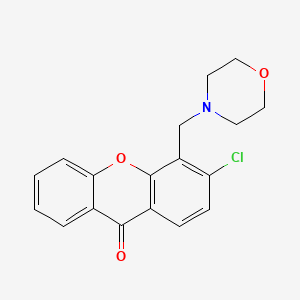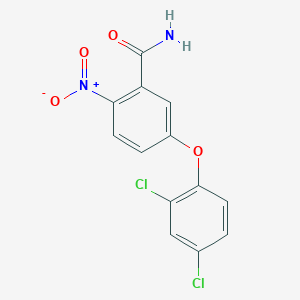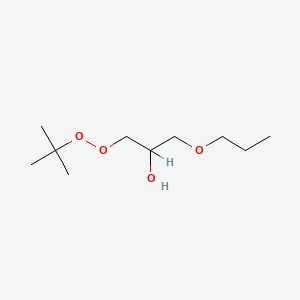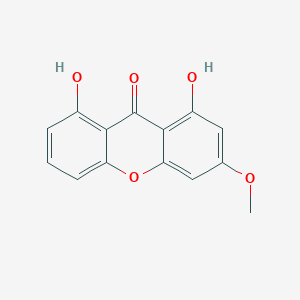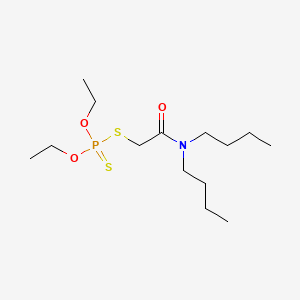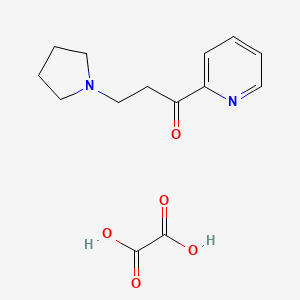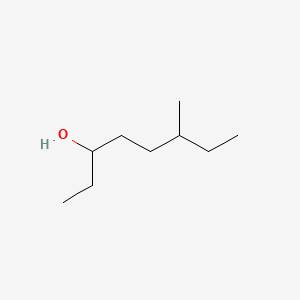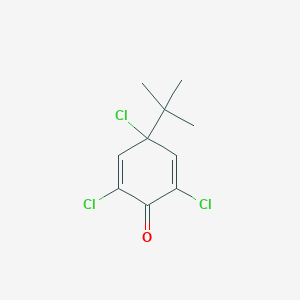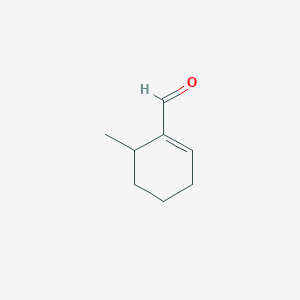![molecular formula C11H17O6P B14662414 Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 50392-57-9](/img/structure/B14662414.png)
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound that belongs to the class of α-hydroxyphosphonates. These compounds are known for their potential biological activities, including enzyme inhibition, antibiotic, antifungal, antioxidant, anticancer, anti-HIV, and anti-inflammatory effects .
Métodos De Preparación
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to substituted benzaldehydes. The reaction typically requires a base catalyst and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different substituents.
Aplicaciones Científicas De Investigación
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Its enzyme inhibitory properties make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is similar to other α-hydroxyphosphonates, such as:
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dimethyl [(1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate These compounds share similar structural features and biological activities but differ in their substituents, which can influence their reactivity and specificity .
Propiedades
Número CAS |
50392-57-9 |
|---|---|
Fórmula molecular |
C11H17O6P |
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H17O6P/c1-14-9-6-5-8(7-10(9)15-2)11(12)18(13,16-3)17-4/h5-7,11-12H,1-4H3 |
Clave InChI |
ADLUBHXETFDTGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(O)P(=O)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


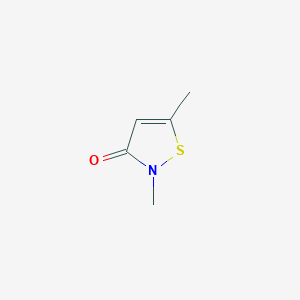
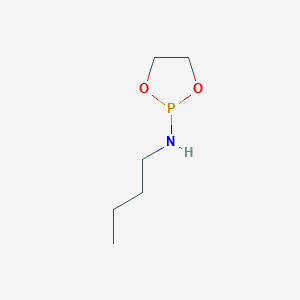
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

